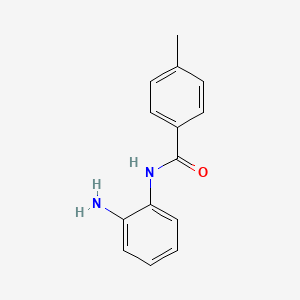

N-(2-aminophenyl)-4-methylbenzamide

Beschreibung

BenchChem offers high-quality N-(2-aminophenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZURKGIPJGMWCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401006 |

Source

|

| Record name | N-(2-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71255-53-3 |

Source

|

| Record name | N-(2-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Epigenetic Modulation and Anti-Metastatic Pharmacology of N-(2-aminophenyl)-4-methylbenzamide (DSK638)

Executive Summary

The compound N-(2-aminophenyl)-4-methylbenzamide , widely designated in pharmacological literature as DSK638 , is a targeted small-molecule epigenetic modulator. Structurally classified as an o-phenylenediamine derivative, DSK638 functions as a Class I Histone Deacetylase (HDAC) inhibitor [1]. Its primary therapeutic value lies in its potent ability to induce the expression of RECK (Reversion-inducing cysteine-rich protein with Kazal motifs), a critical membrane-anchored glycoprotein that negatively regulates matrix metalloproteinases (MMPs) [2]. By restoring RECK expression in malignant tissues, DSK638 effectively suppresses tumor angiogenesis, extracellular matrix (ECM) degradation, and spontaneous metastasis, making it a highly valuable probe in oncology and vascular biology [3].

Chemical Identity and Physicochemical Properties

The rational design of DSK638 leverages a classic pharmacophore model for HDAC inhibition. The molecule consists of three distinct regions:

-

Zinc-Binding Group (ZBG): The o-aminoanilide (2-aminophenyl) moiety acts as a bidentate chelator, securely coordinating the catalytic zinc ion (Zn²⁺) in the active site of Class I HDACs.

-

Hydrophobic Linker: The phenyl ring occupies the narrow, hydrophobic channel leading to the enzyme's catalytic core.

-

Surface Recognition Cap: The 4-methylbenzoyl group interacts with the residues at the entrance of the HDAC active site, conferring isoform selectivity.

Table 1: Quantitative Physicochemical and Pharmacological Data

| Parameter | Specification |

| IUPAC Name | N-(2-aminophenyl)-4-methylbenzamide |

| Common Synonym | DSK638 (DSK-638) |

| CAS Registry Number | 71255-53-3 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| Primary Target | HDAC1, HDAC3 |

| Enzymatic IC₅₀ | 5.0 – 10.0 µM (HDAC1/3) |

| Downstream Effectors | RECK (Upregulated), MXI1 (Upregulated), MMP-2/9 (Inhibited) |

Mechanism of Action: Epigenetic De-repression of RECK

In many aggressive malignancies (e.g., fibrosarcoma, colorectal cancer), the activation of oncogenes such as Ras triggers downstream ERK signaling. This cascade promotes the nuclear translocation of transcription factors like SP1 and KLF2, which recruit HDAC1 to the SP1-binding sites on the RECK gene promoter [4]. The resulting histone deacetylation condenses the chromatin, silencing RECK expression and allowing unchecked MMP activity (specifically MMP-2, MMP-9, and MT1-MMP), which facilitates tumor invasion.

DSK638 intervenes by competitively inhibiting HDAC1 and HDAC3. This inhibition relieves the SP1/KLF2-mediated transcriptional repression, restoring an open chromatin state at the RECK promoter. Consequently, RECK is synthesized and anchored to the cell membrane, where it acts as a "molecular scissor" inhibitor, neutralizing MMPs and preventing ECM degradation [2]. Furthermore, DSK638 upregulates MXI1, an endogenous MYC-antagonist, providing a dual-axis suppression of metastatic pathways [3].

Fig 1. DSK638 signaling axis: HDAC inhibition relieves RECK repression, blocking metastasis.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy and on-target specificity of DSK638, researchers must employ multi-tiered validation workflows. The following protocols are engineered with built-in causality checks to ensure data integrity.

Protocol A: In Vitro RECK Promoter-Reporter Assay

Rationale: To quantify the epigenetic de-repression of the RECK gene and confirm that DSK638's mechanism is specifically mediated through the SP1 binding site.

-

Plasmid Preparation: Engineer two luciferase reporter plasmids: one driven by the wild-type RECK promoter (containing intact SP1 sites) and a control plasmid with mutated SP1 binding sites.

-

Transfection: Plate HT1080 human fibrosarcoma cells at

cells/well in a 24-well plate. Transfect cells with either the wild-type or mutant reporter plasmid using a standard lipofection reagent. -

Compound Treatment: 24 hours post-transfection, treat the cells with DSK638 at concentrations ranging from 1.0 to 10.0 µM (using 0.1% DMSO as a vehicle control). Incubate for 24 hours.

-

Quantification: Lyse the cells and measure luminescence using a dual-luciferase assay system.

-

Self-Validation Check: A true on-target epigenetic modulator will induce a dose-dependent increase (>2-fold) in luciferase activity in the wild-type promoter cells, while the mutant SP1 promoter cells will remain unresponsive. This isolates the causality of DSK638 to the SP1/KLF2 axis [3].

Protocol B: In Vivo Spontaneous Lung Metastasis Assay

Rationale: To confirm that the in vitro induction of RECK translates to a physiological blockade of metastasis without relying solely on primary tumor cytotoxicity.

-

Cell Inoculation: Inject

v-K-RAS-transformed HT1080 cells intravenously into the lateral tail vein of 6-week-old athymic nude mice. -

Dosing Regimen: Randomize mice into vehicle and treatment groups. Administer DSK638 via intraperitoneal (IP) injection at 10 mg/kg/day, beginning 24 hours post-inoculation.

-

Endpoint Analysis: Sacrifice the mice at day 14. Excise the lungs, fix in Bouin's solution, and macroscopically quantify the number of metastatic surface nodules.

-

Molecular Corroboration: Perform immunohistochemistry (IHC) on lung sections to quantify RECK membrane localization and perform gelatin zymography on tumor lysates to confirm the suppression of active MMP-2 and MMP-9.

-

Self-Validation Check: Efficacy is confirmed only if a reduction in lung nodules correlates directly with elevated RECK protein levels and decreased MMP cleavage in the excised tissue, proving the phenotypic result is driven by the intended molecular mechanism.

Fig 2. Self-validating experimental workflow for DSK638 efficacy and mechanism confirmation.

Therapeutic Implications & Future Perspectives

The identification of DSK638 as a potent RECK inducer opens several therapeutic avenues beyond traditional oncology. While its primary application remains the suppression of solid tumor metastasis (particularly in sarcomas and carcinomas where RECK is heavily methylated or repressed), emerging research highlights its potential in managing sepsis and vascular endothelial dysfunction [4].

During septic inflammatory storms, the hyperactivation of ADAMs (A Disintegrin and Metalloproteinases) and MMPs acts as "molecular scissors," destroying vascular integrity and leading to fatal capillary leak syndrome. By utilizing DSK638 to pharmacologically restore RECK—a natural inhibitor of both ADAMs and MMPs—researchers can potentially stabilize the endothelial barrier, presenting a novel, host-directed therapeutic strategy for severe systemic infections.

References

-

Yoshida, Y., Yuki, K., Dan, S., Yamazaki, K., & Noda, M. (2022). Suppression of tumor metastasis by a RECK-activating small molecule. Scientific Reports, 12, 2345. Retrieved from[Link]

-

Dove Medical Press. (2025). RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis. Infection and Drug Resistance. Retrieved from[Link]

N-(2-aminophenyl)-4-methylbenzamide CAS number and identifiers

An In-Depth Technical Guide to N-(2-aminophenyl)-4-methylbenzamide (DSK638): Epigenetic Modulation and RECK Induction

As drug development pivots toward targeting the tumor microenvironment and extracellular matrix (ECM) homeostasis, epigenetic modulators have emerged as critical tools. Among these, N-(2-aminophenyl)-4-methylbenzamide , widely known in the literature as DSK638 , represents a highly specialized pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will deconstruct the causality behind DSK638’s mechanism of action—specifically its role as a Class I Histone Deacetylase (HDAC) inhibitor and a potent inducer of the metastasis-suppressor protein RECK (Reversion-inducing cysteine-rich protein with Kazal motifs)[1]. Furthermore, we will establish self-validating experimental workflows for researchers looking to utilize this compound in oncology and sepsis models.

Chemical Identity and Structural Rationale

To utilize DSK638 effectively in assay development, one must first understand its structural logic. DSK638 belongs to the benzamide class of HDAC inhibitors, sharing a core architectural lineage with clinical candidates like Entinostat (MS-275) and Tacedinaline (CI-994)[1].

The molecule is bipartite in its functional design:

-

The Zinc-Binding Group (ZBG): The N-(2-aminophenyl) moiety is not arbitrary. The ortho-amino group on the aniline ring acts as a bidentate chelator, coordinating precisely with the catalytic zinc ion (

) buried deep within the active site of Class I HDACs (specifically HDAC1 and HDAC3)[2]. -

The Surface Recognition Cap: The 4-methylbenzoyl group acts as the linker and capping moiety, interacting with the hydrophobic residues at the rim of the HDAC catalytic pocket, conferring isoform selectivity.

Table 1: Physicochemical Properties and Identifiers

| Property / Identifier | Value | Causality / Relevance in Formulation |

| IUPAC Name | N-(2-aminophenyl)-4-methylbenzamide | Defines the exact substitution pattern critical for zinc chelation. |

| CAS Number | 71255-53-3[3] | Primary identifier for procurement and regulatory tracking. |

| Molecular Formula | C14H14N2O[3] | - |

| Molecular Weight | 226.27 g/mol [3] | Low molecular weight ensures high membrane permeability in vitro. |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N[4] | Useful for in silico docking simulations against HDAC1/3 crystal structures. |

| Primary Targets | HDAC1, HDAC3[2] | Epigenetic de-repression of tumor suppressor genes. |

| Target IC50 | 5 - 10 µM[2] | Establishes the baseline concentration for in vitro dosing. |

Mechanistic Pathway: The Epigenetic-to-ECM Axis

The therapeutic value of DSK638 lies in its ability to bridge epigenetic regulation with extracellular matrix remodeling. In highly metastatic cancers, the RECK gene is frequently silenced via epigenetic repression, leading to unchecked Matrix Metalloproteinase (MMP) activity and subsequent tissue invasion[1].

When DSK638 inhibits HDAC1/3, it triggers a highly specific transcriptional cascade:

-

Chromatin Relaxation: Inhibition of HDACs prevents the removal of acetyl groups from histone tails at the RECK promoter.

-

Transcription Factor Switching: The RECK promoter contains proximal Sp1 binding sites. In malignant states, the repressor KLF2 occupies these sites. DSK638 treatment converts this repressive complex into an active transcriptional state, driving RECK mRNA expression[5].

-

Protease Inhibition: The translated RECK glycoprotein anchors to the lipid rafts of the cell membrane via a GPI anchor[6]. Here, its Kazal-like domains competitively inhibit pro-MMP-2, MMP-9, and MT1-MMP, effectively neutralizing the "molecular scissors" that tumors use to degrade the ECM[6].

Figure 1: Mechanistic pathway of DSK638-mediated HDAC inhibition, RECK induction, and metastasis suppression.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating DSK638 must differentiate between specific RECK-mediated anti-invasive effects and non-specific compound cytotoxicity. The following protocols are designed as closed, self-validating systems.

Protocol A: Dual-Luciferase RECK Promoter Assay

This assay quantifies the transcriptional activation of RECK by DSK638[1].

-

Step 1: Cell Preparation & Co-Transfection

-

Action: Seed HT1080 (human fibrosarcoma) cells in a 96-well plate. Co-transfect with a plasmid containing the human RECK promoter driving Firefly luciferase, and a constitutive TK-promoter driving Renilla luciferase.

-

Causality & Validation:Self-Validating Checkpoint. HDAC inhibitors can cause global transcriptional shifts or cytotoxicity. Normalizing the Firefly signal against the Renilla signal isolates the specific upregulation of the RECK promoter, filtering out false positives caused by generalized cellular stress.

-

-

Step 2: DSK638 Dosing

-

Action: Treat cells with DSK638 in a concentration gradient (1 µM to 20 µM) using DMSO as the vehicle. Ensure final DMSO concentration does not exceed 0.1% v/v.

-

Causality: DSK638's IC50 for HDAC1/3 is 5-10 µM[2]. This gradient captures the inflection point of target engagement without crossing into acute toxicity.

-

-

Step 3: Luminescence Detection

-

Action: Lyse cells after 48 hours and read sequentially using a dual-luciferase substrate system.

-

Protocol B: Matrigel Invasion Assay with Parallel Viability Control

This phenotypic assay proves that the induced RECK protein functionally halts metastasis[1].

-

Step 1: Matrix Preparation

-

Action: Hydrate Transwell inserts (8 µm pore size) with Matrigel to simulate the basement membrane.

-

-

Step 2: Chemotactic Gradient Setup

-

Action: Seed DSK638-pretreated HT1080 cells in the upper chamber in serum-free media. Fill the lower chamber with media containing 10% FBS.

-

Causality: The serum differential forces the cells to actively degrade the Matrigel to migrate toward the nutrients.

-

-

Step 3: Parallel Viability Control (Crucial)

-

Action: Simultaneously plate an identical number of DSK638-treated cells in a standard 96-well plate and run a WST-8 (CCK-8) viability assay.

-

Causality & Validation:Self-Validating Checkpoint. If invasion is reduced by 80%, but viability is also reduced by 80%, the compound is merely killing the cells, not inhibiting metastasis. True anti-invasive efficacy is proven only when invasion is blocked while viability remains statistically stable.

-

-

Step 4: Quantification

-

Action: After 24 hours, swab the non-invading cells from the top of the insert. Fix and stain the bottom of the membrane with Crystal Violet. Count invading cells under a brightfield microscope.

-

Figure 2: Self-validating experimental workflow ensuring DSK638 efficacy is uncoupled from generalized cytotoxicity.

Comparative Profiling and Future Directions

While DSK638 is a powerful tool compound, it is essential to understand its place within the broader landscape of benzamide HDAC inhibitors.

Table 2: Comparative Profiling of Benzamide HDAC Inhibitors

| Compound | CAS Number | Primary Target | RECK Induction | Clinical Status |

| DSK638 | 71255-53-3 | HDAC1, HDAC3 | Potent (In vitro / In vivo) | Preclinical Tool Compound |

| Entinostat (MS-275) | 209783-80-2 | HDAC1, HDAC3 | Yes | Phase III Clinical Trials |

| Tacedinaline (CI-994) | 112522-64-2 | HDAC1, HDAC2, HDAC3 | Yes | Phase II Clinical Trials |

Future Perspectives: Beyond oncology, the DSK638-RECK axis is gaining traction in the treatment of systemic inflammatory conditions. Recent literature highlights RECK's role in mitigating septic inflammatory storms and protecting vascular endothelial function by negatively regulating ADAMs and MMPs during sepsis[6]. DSK638 serves as a premier pharmacological probe for researchers investigating these novel, non-oncological applications of epigenetic modulation.

References

-

Santa Cruz Biotechnology. "N-(2-aminophenyl)-4-methylbenzamide | CAS 71255-53-3". 3

-

LabNovo. "CAS 71255-53-3 MFCD00447039-N-(2-AMINOPHENYL)-4-METHYLBENZAMIDE". 4

-

ProbeChem. "DSK638 (DSK-638) - RECK inducer". 2

-

Yoshida et al. "Suppression of tumor metastasis by a RECK-activating small molecule". PubMed Central (NIH). 1

-

Qin et al. "RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis". PubMed Central (NIH). 6

-

Noda et al. "The Roles of the Membrane-Anchored Glycoprotein RECK in Animal Development, Tumor Suppression, and Beyond". MDPI. 5

Sources

- 1. Suppression of tumor metastasis by a RECK-activating small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSK638 | RECK inducer | Probechem Biochemicals [probechem.com]

- 3. scbt.com [scbt.com]

- 4. CAS 71255-53-3 MFCD00447039-N-(2-AMINOPHENYL)-4-METHYLBENZAMIDE -LabNovo [do.labnovo.com]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics and Formulation Strategies for N-(2-aminophenyl)-4-methylbenzamide

An In-Depth Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I approach the solvation of small-molecule inhibitors not merely as a physical task, but as the foundational step in ensuring reproducible pharmacological assays. A compound's behavior in solution dictates its bioavailability, assay reliability, and ultimate therapeutic efficacy. This guide provides a comprehensive, causality-driven analysis of the solubility profile of N-(2-aminophenyl)-4-methylbenzamide (CAS: 71255-53-3), widely known in pharmacological literature as the RECK inducer and HDAC inhibitor DSK638 [1].

Physicochemical Causality: The Thermodynamics of Dissolution

To master the solvation of N-(2-aminophenyl)-4-methylbenzamide, we must first deconstruct its molecular architecture (

Why does it behave the way it does in solution? The dissolution of this compound is a thermodynamic battle between its crystal lattice energy and the solvation energy provided by the solvent.

-

The Hydrophobic Effect: The para-methylphenyl moiety significantly increases the molecule's lipophilicity (estimated LogP ~2.5 - 3.0). This hydrophobic bulk makes the compound highly unfavorable in aqueous environments, leading to rapid precipitation (crashing out) if the dielectric constant of the medium is too high.

-

Hydrogen Bonding Potential: The ortho-aminoanilide group serves as the critical Zinc-Binding Group (ZBG) for its interaction with Histone Deacetylases (HDACs)[3]. However, in a solid state, these amine and amide carbonyl groups form strong intermolecular hydrogen bonds.

-

Solvent Causality: To dissolve this compound, a solvent must possess a high dipole moment to disrupt these intermolecular hydrogen bonds while simultaneously providing a hydrophobic environment to accommodate the methylphenyl ring. This is why polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standards for this molecule.

Quantitative Solubility Profiles in Organic Solvents

The table below synthesizes the empirical and predicted solubility data for N-(2-aminophenyl)-4-methylbenzamide across various laboratory solvents.

| Solvent | Polarity Index | Solubility Range | Causality & Application Notes |

| DMSO (Dimethyl Sulfoxide) | 7.2 | > 10 mM (2.26 mg/mL) | Optimal. High dipole moment disrupts lattice H-bonds. Standard for master stock preparation[1]. |

| DMF (Dimethylformamide) | 6.4 | > 10 mM | Excellent alternative to DMSO. Useful for specific synthetic organic workflows. |

| Ethanol (Absolute) | 5.2 | 1 - 5 mM | Moderate. Protic nature competes with internal H-bonds, but lower lipophilic accommodation. |

| Methanol | 5.1 | < 2 mM | Poor to Moderate. Higher polarity than ethanol reduces the solubility of the methylphenyl group. |

| Aqueous Buffers (PBS/Water) | 9.0 | < 0.1 mM | Insoluble. Requires carrier solvents (DMSO) or surfactants (Tween-80) for in-vitro assays. |

Self-Validating Experimental Workflows

A protocol is only as good as its internal quality control. The following methodology for preparing a 10 mM master stock is designed as a self-validating system, ensuring that undissolved micro-particulates do not skew downstream

Protocol: Preparation and Validation of a 10 mM DMSO Master Stock

Step 1: Gravimetric Aliquoting

-

Weigh exactly 2.26 mg of N-(2-aminophenyl)-4-methylbenzamide powder.

-

Causality: Using a microbalance in a low-humidity environment prevents ambient moisture from initiating premature hydrolysis or altering the mass via hygroscopy.

Step 2: Primary Solvation

-

Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored under argon).

-

Causality: Anhydrous DMSO is critical. Even 1-2% water absorption in DMSO drastically lowers the solubility limit of lipophilic benzamides, causing invisible micro-suspensions.

Step 3: Mechanical & Thermal Disruption

-

Vortex the vial for 60 seconds, followed by water-bath sonication at 25°C for 5 minutes.

-

Causality: Sonication provides the kinetic energy required to break the initial crystal lattice, accelerating the thermodynamic equilibrium of dissolution.

Step4: Self-Validation (The QC Gate)

-

Visual QC: Inspect against a high-contrast light box. The solution must be perfectly clear.

-

Spectrophotometric QC: Blank a UV-Vis spectrophotometer with pure DMSO. Read the sample at 600 nm. An absorbance

indicates light scattering from undissolved micro-particulates. If scattering is detected, repeat Step 3.

Step 5: Sterile Filtration and Storage

-

Pass the validated solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the hydrophobic compound).

-

Store aliquots at -20°C to -80°C. Note: DMSO freezes at 19°C; ensure complete thawing and re-vortexing before use.

Workflow for the preparation and self-validating quality control of DSK638 master stocks.

Downstream Application: The Pharmacological Pathway

The ultimate goal of achieving perfect solvation is to ensure the molecule can effectively reach its biological target. N-(2-aminophenyl)-4-methylbenzamide (DSK638) is a potent inducer of the RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) gene, which plays a crucial role in suppressing tumor metastasis and regulating matrix metalloproteinases (MMPs)[4].

Once properly solubilized and introduced into an aqueous in-vitro assay (typically keeping final DMSO concentrations

Pharmacological pathway of solubilized DSK638 mediating RECK induction via HDAC inhibition.

Proper solvation is the invisible variable in this entire pathway. If the compound crashes out upon aqueous dilution due to poor master stock preparation, the effective molarity drops, leading to false-negative

References

-

A Hypothetical Model to Explain How RECK on WNT7-Producing Cells... Source: ResearchGate URL:[Link]

-

RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis Source: Dove Medical Press / NIH URL:[Link]

Sources

thermodynamic stability of N-(2-aminophenyl)-4-methylbenzamide

An In-Depth Technical Guide to the Thermodynamic Stability of N-(2-aminophenyl)-4-methylbenzamide

Executive Summary

The compound N-(2-aminophenyl)-4-methylbenzamide (CAS 71255-53-3) represents a critical structural motif in modern drug discovery, primarily serving as the zinc-binding pharmacophore in Class I Histone Deacetylase (HDAC) inhibitors[1]. While its pharmacological efficacy is well-documented, its thermodynamic profile—encompassing solid-state polymorphism, solution-state solvation, and degradation kinetics—dictates its viability as a developable active pharmaceutical ingredient (API). This whitepaper provides a comprehensive thermodynamic analysis of this ortho-aminoanilide derivative, detailing the causality behind its physical chemistry and outlining self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics and the Ortho-Effect

The thermodynamic baseline of N-(2-aminophenyl)-4-methylbenzamide is governed by the interplay between the electron-donating p-methyl group and the ortho-aminoanilide moiety. Unlike simple benzamides, the presence of the ortho-amino group fundamentally alters the ground-state enthalpy (

This intramolecular interaction restricts the rotational degrees of freedom around the C-N bond, lowering the conformational entropy (

Solid-State Thermodynamic Stability & Polymorphism

The solid-state stability of benzamide derivatives is notoriously complex due to their propensity to form diverse hydrogen-bonded networks (e.g., dimers vs. infinite chains), leading to a rich polymorphic landscape. For N-(2-aminophenyl)-4-methylbenzamide, the thermodynamic stability of a given crystal lattice dictates its apparent solubility and dissolution kinetics.

A metastable polymorph will exhibit a higher Gibbs free energy (

Table 1: Extrapolated Thermodynamic Parameters for Solid-State & Solution Transitions

Note: Values are extrapolated from structural analogs to serve as baseline predictive models for experimental design.

| Thermodynamic Parameter | Symbol | Predictive Range | Primary Analytical Method |

| Enthalpy of Fusion | 25.0 – 32.5 kJ/mol | Differential Scanning Calorimetry (DSC) | |

| Solvation Free Energy (Aq) | -15.5 to -22.0 kJ/mol | Van't Hoff Solubility Profiling | |

| Activation Energy (Hydrolysis) | 75.0 – 85.0 kJ/mol | Arrhenius Kinetics (RP-HPLC) | |

| Gibbs Free Energy of Activation | 90.0 – 98.5 kJ/mol | Eyring Equation Derivation |

Solution-State Thermodynamics & Degradation Kinetics

In aqueous environments, the is challenged by two competing degradation pathways: Intermolecular Hydrolysis and Intramolecular Cyclization .

The Thermodynamic Sink: Benzimidazole Formation

Standard benzamides degrade via intermolecular nucleophilic attack by water, a process that requires high activation energy and is typically catalyzed by strong acids or extreme temperatures[3],[4]. However, the ortho-amino group in this compound acts as a potent, localized nucleophile.

When the amide carbonyl is protonated or thermally excited, the lone pair on the ortho-amine attacks the carbonyl carbon. This forms a high-energy tetrahedral intermediate that rapidly dehydrates to form 2-(p-tolyl)-1H-benzo[d]imidazole . Because the resulting benzimidazole ring is fully aromatic and highly conjugated, it represents a deep thermodynamic well (

Thermodynamic pathways for N-(2-aminophenyl)-4-methylbenzamide degradation.

Experimental Methodologies for Thermodynamic Validation

To ensure scientific integrity, the extraction of thermodynamic parameters must rely on self-validating experimental designs. Below are the definitive protocols for profiling this compound.

Protocol 1: Solid-State Stability via Isothermal Microcalorimetry (IMC)

Traditional stability testing relies on macroscopic degradation over months. IMC measures the minute heat flow (

-

Step 1 (Preparation): Accurately weigh 50.0 mg of crystalline N-(2-aminophenyl)-4-methylbenzamide into a glass ampoule. Seal under a dry nitrogen atmosphere to eliminate ambient moisture interference.

-

Step 2 (Reference Calibration): Prepare a reference ampoule containing 50.0 mg of calcined glass beads. Causality: The reference cell must match the heat capacity of the sample to subtract baseline thermal fluctuations, ensuring the measured

is purely from the API. -

Step 3 (Equilibration & Measurement): Insert both ampoules into the microcalorimeter at 40°C. Allow 2 hours for thermal equilibration. Record the heat flow continuously for 72 hours.

-

Step 4 (Validation): If the heat flow approaches zero, the system has reached thermodynamic equilibrium (no active degradation or phase change). A persistent exothermic signal indicates active degradation.

Protocol 2: Arrhenius Solution Kinetics via RP-HPLC

To extract the transition state thermodynamics (

-

Step 1 (Buffer Preparation): Prepare a 0.1 M phosphate buffer at pH 2.0. Causality: A low pH ensures the ortho-amine is fully protonated, allowing us to isolate the specific kinetic rate constant of the acid-catalyzed pathway.

-

Step 2 (Thermal Stress): Dissolve the API to a concentration of 0.5 mg/mL. Distribute 5 mL aliquots into sealed vials and incubate at precisely controlled temperatures: 40°C, 50°C, 60°C, and 70°C.

-

Step 3 (Quenching): At predefined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and immediately submerge it in an ice-water bath. Causality: Rapid thermal quenching instantly freezes the thermodynamic state, preventing further degradation while the sample awaits injection.

-

Step 4 (Quantification & Mass Balance): Analyze via RP-HPLC (C18 column, gradient Acetonitrile/Water with 0.1% TFA). Self-Validation: Calculate the mass balance. The molar sum of the remaining API and all quantified degradants (specifically the benzimidazole cyclization product) must equal 100% ± 2% of the initial concentration. Failure indicates an unquantified volatile or secondary degradant.

-

Step 5 (Thermodynamic Extraction): Plot

versus

Experimental workflow for extracting activation thermodynamics via Arrhenius kinetics.

Conclusion

The is uniquely defined by its ortho-aminoanilide structure. While the p-methyl group provides slight electronic stabilization to the amide bond, the proximity of the ortho-amine introduces a low-energy intramolecular cyclization pathway. By employing rigorous, self-validating techniques like Isothermal Microcalorimetry and mass-balanced Arrhenius kinetic profiling, researchers can accurately map the thermodynamic landscape of this critical pharmacophore, ensuring robust formulation and extended shelf-life in clinical applications.

References

- Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)

- Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy | Journal of Chemical & Engineering Data - ACS Public

- Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III | ResearchGate / Nature Communic

- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water | The Journal of Supercritical Fluids / ResearchG

- Benzamide hydrolysis in strong acids — The last word | Chemistry / ResearchG

Sources

crystal structure analysis of N-(2-aminophenyl)-4-methylbenzamide

An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-aminophenyl)-4-methylbenzamide

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Key Benzamide Scaffold

N-(2-aminophenyl)-4-methylbenzamide (CAS 71255-53-3) is a member of the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] Molecules within this family, such as N-(2-aminophenyl)benzamide derivatives, have been explored as potent histone deacetylase (HDAC) inhibitors, demonstrating promise in anticancer drug discovery.[2][3] The precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—governs a substance's fundamental physicochemical properties, including solubility, stability, melting point, and bioavailability. For drug development professionals, a comprehensive understanding of the crystal structure is not merely academic; it is a critical prerequisite for rational drug design, formulation development, and ensuring the consistency and efficacy of an active pharmaceutical ingredient (API).

This technical guide provides a holistic, field-proven methodology for the complete . We move beyond a simple recitation of steps, delving into the causality behind experimental choices and establishing a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth protocol from initial synthesis to the final elucidation and interpretation of crystallographic data.

Synthesis and Purification: From Precursors to High-Purity Analyte

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction analysis.

Synthetic Pathway: Amide Coupling

The most direct and reliable method for synthesizing N-(2-aminophenyl)-4-methylbenzamide is the nucleophilic acyl substitution reaction between 4-methylbenzoyl chloride and o-phenylenediamine. The primary amino group of o-phenylenediamine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acid chloride. A slight excess of the diamine can be used to quench the HCl byproduct, or a non-nucleophilic base can be added.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve o-phenylenediamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this, add 4-methylbenzoyl chloride (1.0 equivalent) dropwise over 15-20 minutes with vigorous stirring to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexane:Ethyl Acetate.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

For amides, recrystallization is often the most effective purification technique, capable of yielding highly pure crystalline material.[4] The choice of solvent is paramount; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on protocols for similar compounds, methanol or ethanol are excellent starting points for solvent screening.[4][5]

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot methanol, just enough to fully dissolve the solid.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To prevent rapid precipitation which can trap impurities, insulate the flask. If crystals do not form, gently scratch the inner wall of the flask with a glass rod to create nucleation sites.[4]

-

Yield Maximization: Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surfaces. Dry the crystals under vacuum.

Caption: Workflow for the synthesis and purification of N-(2-aminophenyl)-4-methylbenzamide.

Structural Confirmation and Purity Analysis

Before proceeding to single-crystal growth, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

Spectroscopic Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the molecular structure, connectivity, and chemical environment of the atoms.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H stretches of the amine and amide, and the characteristic C=O stretch of the amide group.[7]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, which serves to confirm the elemental composition of the molecule.[8]

-

Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of high purity. Broad melting ranges often suggest the presence of impurities.

Table 1: Expected Spectroscopic and Physicochemical Data

| Technique | Parameter | Expected Data |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic protons (ortho/meta to methyl and amide groups), amine (NH₂) protons, amide (NH) proton, and methyl (CH₃) protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all 14 unique carbon atoms, including the carbonyl carbon (~165-170 ppm), aromatic carbons, and the methyl carbon (~20-25 ppm). |

| IR Spec. | Wavenumber (cm⁻¹) | N-H stretches (amine & amide): ~3400-3200 cm⁻¹C=O stretch (amide I): ~1650 cm⁻¹N-H bend (amide II): ~1530 cm⁻¹ |

| HRMS | m/z | [M+H]⁺ calculated for C₁₄H₁₅N₂O⁺ should match the observed value to within 5 ppm. |

| Physicochem. | Melting Point | A sharp melting point is expected for the pure compound. |

Single Crystal Growth: The Art and Science of Nucleation

The crux of a successful SCXRD experiment is the availability of a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. Slow evaporation is a widely used and effective technique for growing such crystals.

Experimental Protocol: Slow Evaporation

-

Saturated Solution: Prepare a saturated solution of the purified N-(2-aminophenyl)-4-methylbenzamide in a suitable solvent (e.g., ethanol or a mixture like ethyl acetate/hexane) in a clean vial.

-

Particulate Removal: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop.

Caption: A comprehensive workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Interpreting the Crystallographic Data

The final output of an SCXRD analysis is a set of crystallographic data, typically summarized in a table. This data provides a detailed snapshot of the crystal's architecture. For N-(2-aminophenyl)-4-methylbenzamide, we would expect to determine the parameters listed in the table below.

Table 2: Key Crystallographic Data Parameters

| Parameter | Description | Example from a related structure[5] |

| Formula | Molecular Formula | C₁₄H₁₂ClNO |

| Moiety Formula | Formula of the asymmetric unit | C₁₄H₁₂ClNO |

| Formula Weight | Molecular weight ( g/mol ) | 245.70 |

| Crystal System | One of the 7 crystal systems (e.g., Monoclinic) | Monoclinic |

| Space Group | Symmetry group of the crystal (e.g., P2₁/c) | P2₁/n |

| a, b, c (Å) | Unit cell edge lengths | a = 9.6940 (5), b = 27.4495 (9), c = 9.9025 (4) |

| α, β, γ (°) | Unit cell angles | α = 90, β = 106.730 (5), γ = 90 |

| Volume (ų) | Volume of the unit cell | 2523.48 (19) |

| Z | Number of molecules per unit cell | 8 |

| R_int | Internal consistency of the data | 0.046 |

| R1, wR2 | R-factors; indicators of refinement quality | R1 = 0.043, wR2 = 0.126 |

| Goodness-of-fit (S) | Indicator of refinement quality (should be ~1) | 0.85 |

Structural Insights and Implications for Drug Development

The solved crystal structure is more than just a collection of atomic coordinates; it provides invaluable insights into the molecule's behavior and properties.

Molecular Conformation and Intermolecular Interactions

A key feature to analyze is the dihedral angle between the two aromatic rings. In similar structures, this angle can vary significantly, impacting the overall molecular shape. [5][9]The crystal packing is primarily dictated by intermolecular forces. For N-(2-aminophenyl)-4-methylbenzamide, we anticipate a robust network of N-H···O hydrogen bonds, where the amide N-H and the amine N-H groups act as donors and the amide carbonyl oxygen acts as an acceptor. These interactions are fundamental to the stability of the crystal lattice.

The Specter of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. [10][11]These different forms, or polymorphs, can have different physical properties, including solubility and stability, which can have profound consequences for a drug's performance. Benzamides are known to exhibit polymorphism. Therefore, a thorough analysis should include screening for potential polymorphs by varying crystallization conditions (e.g., different solvents, temperatures). Techniques like Differential Scanning Calorimetry (DSC) can be used to identify phase transitions between different polymorphic forms. [10]Failure to identify and control the desired polymorph during drug manufacturing can lead to batch-to-batch inconsistency and potential therapeutic failure.

Conclusion

The is a multi-faceted process that integrates organic synthesis, purification, characterization, and advanced analytical techniques. A successful analysis yields a precise three-dimensional model of the molecule in the solid state, providing critical insights into its conformation, intermolecular interactions, and potential for polymorphism. For scientists in drug development, this knowledge is not an endpoint but a foundational pillar upon which stable, effective, and safe pharmaceutical products are built. The methodologies and causal explanations provided in this guide offer a robust framework for achieving this crucial analytical goal.

References

-

MDPI (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(9), 1004. Available at: [Link]

-

Royal Society of Chemistry (2015). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. CrystEngComm, 17(31), 5855-5863. Available at: [Link]

-

MDPI (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 15(7), 657. Available at: [Link]

-

ACS Publications (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. Available at: [Link]

-

PubMed (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. Available at: [Link]

-

ResearchGate (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Available at: [Link]

-

ResearchGate (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

- Google Patents (2010). N-(2-AMINOPHENYL)-4-[N-(PYRIDINE-3-YL)-METHOXYCARBONYL-AMINOMETHYL]-BENZAMIDE (MS-275)POLYMORPH B. EP2350005B1.

-

CCDC (n.d.). Cambridge Structural Database. Available at: [Link]

-

UMass Dartmouth Library (n.d.). Cambridge Structural Database. Available at: [Link]

-

Sultan Qaboos University (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry, 80(12), 775-780. Available at: [Link]

-

PubMed (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 12), 775-780. Available at: [Link]

-

ResearchGate (n.d.). Crystal Structure of N -(4-methylphenyl)benzamide. Available at: [Link]

-

NIH (n.d.). N-(2-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2767. Available at: [Link]

-

MDPI (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(1), M819. Available at: [Link]

-

PSDS (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

-

SERC Carleton (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

CCDC (n.d.). Access Structures. Available at: [Link]

-

Johannes Gutenberg-Universität Mainz (2022). Single Crystal X-Ray Diffraction – SXD. Available at: [Link]

-

NIH (n.d.). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1500. Available at: [Link]

-

SCIRP (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(2-Chlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. 4-Methyl-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide [mdpi.com]

Epigenetic Precision: A Technical Whitepaper on o-Aminoanilide Derivatives as Class I HDAC Inhibitors

The Structural Logic of o-Aminoanilide Selectivity

The clinical utility of first-generation, non-selective histone deacetylase (HDAC) inhibitors—predominantly hydroxamic acids like vorinostat—is frequently bottlenecked by off-target toxicities such as severe thrombocytopenia and fatigue. To achieve higher therapeutic indices, drug development has pivoted toward isoform-selective modulation. Among the most successful scaffolds are the o-aminoanilide derivatives (often referred to as benzamides), which exhibit exquisite selectivity for Class I HDACs (specifically HDAC1, HDAC2, and HDAC3) 1.

The Causality of Isoform Selectivity

The standard HDAC inhibitor pharmacophore consists of a surface-recognition cap, a hydrophobic linker, and a zinc-binding group (ZBG). While hydroxamic acids act as aggressive, indiscriminate zinc chelators, o-aminoanilides employ a more nuanced bidentate chelation via their free amine and carbonyl oxygen.

The true driver of their Class I selectivity, however, is structural. Class I HDACs possess a unique 14 Å internal cavity adjacent to the catalytic zinc ion, termed the "foot pocket." o-Aminoanilides are rationally designed with an aryl or heteroaryl tail (e.g., a fluorophenyl or thienyl group) that inserts directly into this pocket. Because this foot pocket is sterically occluded in Class II HDACs, o-aminoanilides cannot bind effectively to them, creating a natural, structurally enforced selectivity filter 2.

Fig 1: Mechanistic pathway of Class I HDAC inhibition by o-aminoanilides.

Kinetic Signatures: The Slow-Binding Paradigm

A critical, often misunderstood facet of o-aminoanilides is their binding kinetics. Unlike hydroxamic acids, which exhibit rapid-on/rapid-off kinetics, o-aminoanilides are slow-on/slow-off inhibitors 3.

The Mechanistic Cause: Insertion of the inhibitor's tail into the 14 Å foot pocket requires a transient, energy-dependent conformational shift in the HDAC enzyme. This structural rearrangement takes time, resulting in a slow association rate (

Clinical Implication: This prolonged target residence time means that o-aminoanilides maintain target engagement and sustain histone hyperacetylation long after systemic drug concentrations have cleared, allowing for lower and less frequent clinical dosing.

Quantitative Profiling of Key Derivatives

The table below synthesizes the in vitro inhibitory profiles of benchmark o-aminoanilide derivatives. Note that due to their slow-binding nature, true affinity is better represented by

| Compound Name | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Primary Clinical Application |

| Entinostat (MS-275) | 0.19 | 0.41 | 0.95 | Solid tumors, HR+ Breast Cancer |

| Tucidinostat (Chidamide) | 0.24 | 0.24 | 0.24 | Peripheral T-cell lymphoma (PTCL) |

| RGFP966 | > 15.0 | > 15.0 | 0.08 | Neurological disorders (HDAC3 selective) |

| CI-994 (Tacedinaline) | 0.04 | 0.06 | 0.06 | Advanced solid tumors |

Synthetic Methodologies: Modular Assembly via Click Chemistry

To accelerate Structure-Activity Relationship (SAR) profiling, modern synthesis of o-aminoanilides frequently leverages Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) .

The Chemical Rationale: CuAAC allows for the rapid, modular conjugation of diverse surface-recognition caps (azides) with the o-aminoanilide ZBG (alkynes). Furthermore, the resulting 1,2,3-triazole ring acts as a rigid, metabolically stable bioisostere for an amide bond. It actively participates in dipole-dipole interactions and hydrogen bonding within the narrow HDAC channel, directly enhancing target affinity 5.

Fig 2: Modular synthesis workflow for triazole-linked o-aminoanilide derivatives.

Step-by-Step Synthesis Protocol (Self-Validating)

This protocol describes the generation of a triazole-linked o-aminoanilide library.

-

Preparation of the Alkyne-ZBG:

-

Dissolve o-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.5 eq) as a base to neutralize generated HCl.

-

Dropwise add an alkynyl carboxylic acid chloride (e.g., 5-hexynoyl chloride, 1.0 eq) at 0°C to prevent di-acylation.

-

Stir at room temperature for 4 hours.

-

Self-Validation: Monitor via TLC. Post-purification, confirm via ¹H-NMR the presence of the terminal alkyne proton (triplet, ~1.9 ppm) and the intact aromatic amine protons (broad singlet, ~4.5 ppm).

-

-

CuAAC Click Reaction:

-

Dissolve the Alkyne-ZBG (1.0 eq) and the desired Azide-Cap (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

-

Stir at room temperature for 12 hours.

-

Self-Validation: The reaction is complete when the terminal alkyne proton disappears on ¹H-NMR, replaced by the characteristic 1,2,3-triazole proton (singlet, ~7.8 - 8.2 ppm).

-

Experimental Methodology: Kinetic-Aware In Vitro Evaluation

Because o-aminoanilides are slow-binding inhibitors, standard 30-minute assay incubations will drastically underestimate their potency. The following fluorometric assay protocol is specifically designed to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

Step-by-Step Fluorometric HDAC Assay

-

Enzyme-Inhibitor Pre-Incubation (Critical Step):

-

Prepare a dilution series of the o-aminoanilide in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

-

Add recombinant human HDAC1, HDAC2, or HDAC3 (complexed with NCOR2).

-

Incubate at 37°C for a minimum of 3 hours.

-

Self-Validation: Run parallel plates with 1, 2, 3, and 4-hour pre-incubations. Equilibrium is validated when the calculated

values plateau and no longer shift between time points.

-

-

Substrate Addition:

-

Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its

value to ensure Michaelis-Menten compliance. -

Incubate for exactly 30 minutes at 37°C.

-

-

Signal Development:

-

Terminate the deacetylation reaction by adding a developer solution containing a trypsin-like protease and a pan-HDAC inhibitor (e.g., 1 µM Trichostatin A) to halt further HDAC activity.

-

The protease specifically cleaves the deacetylated AMC fluorophore.

-

-

Detection:

-

Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate

using a 4-parameter logistic non-linear regression model.

-

References

- Bifunctional HDAC Therapeutics: One Drug to Rule Them All?

- Source: Journal of Medicinal Chemistry (ACS Publications)

- The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors Source: Semantic Scholar / MDPI URL

- Cellular Target Engagement and Dissociation Kinetics of Class I Selective HDAC Inhibitors Source: ChemRxiv URL

- Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly Source: PLOS One URL

Sources

- 1. Bifunctional HDAC Therapeutics: One Drug to Rule Them All? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]

Technical & Safety Whitepaper: N-(2-aminophenyl)-4-methylbenzamide (DSK638) in Epigenetic Oncology

Executive Summary

As a Senior Application Scientist, I have structured this guide to transcend the rigid, compartmentalized nature of a traditional 16-section Safety Data Sheet (SDS). In drug development, a chemical’s hazard profile cannot be decoupled from its handling in functional assays. N-(2-aminophenyl)-4-methylbenzamide , widely designated in pharmacological literature as DSK638 , is a highly specific epigenetic modulator[1].

Its primary utility lies in inhibiting Class I Histone Deacetylases (HDAC1/3), thereby inducing the metastasis-suppressor gene RECK[1]. This whitepaper synthesizes critical physicochemical safety data with advanced mechanistic insights and self-validating experimental protocols, providing researchers with a holistic framework for utilizing DSK638 in oncology research.

Physicochemical Properties & Causality-Driven Safety Data

Traditional SDS documents list hazards without explaining the chemical logic behind them. For DSK638, understanding its structure is critical to both laboratory safety and assay reproducibility. The o-phenylenediamine (2-aminophenyl) moiety serves as the critical Zinc-Binding Group (ZBG) required to chelate the zinc ion in the HDAC active site[1].

Because anilines are highly susceptible to auto-oxidation, improper storage doesn't just present a mild exposure hazard—it actively destroys the compound's pharmacophore, leading to false-negative assay results.

Table 1: Chemical Identity, Properties, and Handling Rationale

| Property | Specification | Safety & Handling Rationale |

| Chemical Name | N-(2-aminophenyl)-4-methylbenzamide | Contains a reactive aniline moiety; skin/eye irritant. |

| CAS Number | 71255-53-3[2] | Unique identifier for inventory and regulatory tracking. |

| Molecular Formula | C14H14N2O[2] | Aromatic amide structure; requires organic solvent solubilization. |

| Molecular Weight | 226.27 g/mol [2] | Low molecular weight ensures high cellular permeability. |

| Storage Conditions | -20°C, desiccated, dark[3] | Critical: Prevents ZBG oxidation and hydrolysis, preserving HDAC binding affinity. |

| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2 | Mandates handling in a Class II biosafety cabinet with nitrile gloves. |

Pharmacological Mechanism of Action

DSK638 was discovered through a high-throughput screen of 65,000 small molecules aimed at identifying compounds capable of re-activating dormant RECK expression in cancer cells[1],[4].

The Epigenetic Cascade:

-

Target Engagement: DSK638 selectively binds and inhibits HDAC1 and HDAC3[1].

-

Promoter Derepression: This inhibition relieves epigenetic repression at the SP1 site of the RECK promoter, a process mediated by the transcription factor KLF2[4].

-

Phenotypic Output: The resulting >2-fold upregulation of RECK protein[4] post-translationally blocks the activation of pro-MMP2 (Matrix Metalloproteinase-2), effectively halting extracellular matrix (ECM) degradation and suppressing tumor metastasis[1].

Caption: DSK638 epigenetic signaling pathway: from HDAC1/3 inhibition to metastasis suppression.

Table 2: Quantitative Pharmacodynamics

| Parameter | Quantitative Value | Biological Implication |

| HDAC1 Inhibition (IC50) | ~ 5 µM[1] | Potent Class I HDAC blockade. |

| HDAC3 Inhibition (IC50) | ~ 10 µM[1] | Broadened epigenetic modulation. |

| RECK Protein Induction | > 2.0-fold increase[4] | Restoration of metastasis suppressor to physiological levels. |

| High-Throughput Hit Rate | 2 hits per 65,000 cmpds[4] | Highlights the extreme specificity of the DSK638 chemotype. |

Experimental Workflows & Self-Validating Protocols

To robustly evaluate the anti-invasive properties of DSK638, we employ a Matrigel invasion assay. A critical failure point in phenotypic screening is misattributing off-target cytotoxicity to targeted anti-invasive effects. To solve this, the protocol below is designed as a self-validating system .

Protocol: Self-Validating Matrigel Invasion Assay

Objective: Quantify the anti-invasive properties of DSK638 while mechanically validating RECK-dependency.

Materials:

-

RM72 cells (luciferase-tagged wild-type HT1080 fibrosarcoma)[1]

-

RKD72 cells (RECK-depleted RM72 variant)[1]

-

DSK638 (10 mM stock in anhydrous DMSO)

-

Matrigel-coated Boyden chambers (8 µm pore size)

Step-by-Step Methodology:

-

Matrix Rehydration & Cell Seeding: Rehydrate Matrigel inserts with serum-free DMEM for 2 hours at 37°C. Seed

cells (RM72 or RKD72) into the upper chamber in serum-free media.-

Causality: Serum starvation in the upper chamber creates a chemotactic gradient, forcing cells to actively degrade the Matrigel to reach the chemoattractant below. HT1080 cells are chosen because their constitutively high baseline MMP2 activity provides a wide dynamic range for the assay[1].

-

-

Compound Administration: Add DSK638 to the upper chamber to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

-

Causality: The 10 µM concentration is specifically selected based on the IC50 for HDAC3 (~10 µM) to ensure full target engagement across both relevant HDAC isoforms[1].

-

-

Chemoattractant Addition: Fill the lower chamber with DMEM containing 10% Fetal Bovine Serum (FBS) as a chemoattractant. Incubate for 24 hours at 37°C, 5% CO2.

-

Fixation & Staining: Remove non-invading cells from the upper surface using a cotton swab. Fix invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Quantification & Self-Validation: Extract the crystal violet with 33% acetic acid and measure absorbance at 590 nm.

-

Self-Validating Logic: Compare the invasion index of DSK638-treated RM72 against DSK638-treated RKD72. If DSK638 significantly reduces invasion in RM72 but fails to do so in the RECK-depleted RKD72 line, the assay internally validates that the drug's effect is entirely mediated by RECK induction, definitively ruling out non-specific cytotoxicity[1].

-

Caption: Self-validating Matrigel invasion assay workflow utilizing RECK-depleted internal controls.

References

-

Title: Suppression of tumor metastasis by a RECK-activating small molecule Source: Nature Scientific Reports (via PubMed Central / NIH) URL: [Link]

-

Title: RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis Source: Journal of Inflammation Research (Dove Medical Press) URL: [Link]

Sources

Unlocking Anti-Metastatic Therapeutics: The Role of N-(2-aminophenyl)-4-methylbenzamide in Drug Discovery

Executive Summary

Metastasis remains the primary cause of cancer-related mortality, yet the pharmacological arsenal specifically targeting the metastatic cascade—rather than merely inducing cytotoxicity—remains severely limited. Enter N-(2-aminophenyl)-4-methylbenzamide (commonly designated as DSK638 ), a paradigm-shifting small molecule in oncological drug discovery[1].

As a Senior Application Scientist, I approach DSK638 not just as a chemical entity, but as a highly specific epigenetic tool. DSK638 functions as a Class I Histone Deacetylase (HDAC) inhibitor that selectively reactivates dormant metastasis-suppressor genes[2]. By restoring the expression of RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) and MXI1 , this compound effectively neutralizes Matrix Metalloproteinase (MMP) activity and suppresses tumor invasion[2]. This whitepaper dissects the chemical rationale, mechanistic pathways, and self-validating experimental workflows required to leverage this scaffold in hit-to-lead anti-metastatic drug development.

Chemical & Pharmacological Profile

To utilize DSK638 effectively, researchers must understand the structure-activity relationship (SAR) that dictates its target engagement. The molecule is an ortho-aminoanilide derivative.

-

The Zinc-Binding Group (ZBG): The N-(2-aminophenyl)benzamide core acts as the ZBG. Unlike pan-HDAC inhibitors that use a hydroxamic acid to chelate the zinc ion, the ortho-aminoanilide moiety requires a highly specific 14 Å catalytic tunnel and a distinct internal cavity (the "foot pocket") to accommodate the aniline ring[3]. This structural requirement restricts its inhibitory activity exclusively to Class I HDACs (HDAC1, 2, 3), sparing Class IIb enzymes like HDAC6[3][4].

-

The Cap Group: The 4-methylphenyl group occupies the hydrophobic channel leading to the enzyme's surface, providing additional isoform selectivity and stabilizing the target-ligand complex[4].

Data Presentation: Physicochemical Summary

The following table synthesizes the core quantitative and pharmacological data for DSK638, providing a baseline for assay development and dosing strategies[1][5].

| Parameter | Value / Description |

| Compound Name | N-(2-aminophenyl)-4-methylbenzamide |

| Common Synonyms | DSK638, DSK-638 |

| CAS Number | 71255-53-3 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| Primary Target | Class I HDACs (Specifically HDAC1 / HDAC3) |

| In Vitro Potency (IC₅₀) | 5 - 10 µM (against HDAC1/3) |

| Primary Downstream Effectors | RECK (Upregulated), MXI1 (Upregulated), MMP-2 (Inhibited) |

| Pharmacophore Class | ortho-aminoanilide (Zinc-Binding Group) |

Mechanism of Action: The RECK & MXI1 Axis

The true value of DSK638 in drug discovery lies in its downstream epigenetic consequences. In highly aggressive, metastatic solid tumors (e.g., fibrosarcomas, triple-negative breast cancers), the RECK promoter is heavily repressed by a co-repressor complex involving SP1, KLF2, and HDAC1/3[2][6].

By inhibiting the catalytic pocket of HDAC1/3, DSK638 induces localized histone hyperacetylation at the RECK promoter[6]. This epigenetic shift relieves the transcriptional repression, allowing the SP1/KLF2 complex to transactivate the gene[2].

Once translated, the RECK protein anchors to the plasma membrane via a GPI anchor, where its Kazal motifs directly bind and inhibit the proteolytic activation of MMP-2 and MMP-9[7]. Concurrently, DSK638 upregulates MXI1, an endogenous antagonist of the MYC oncogene, providing a dual-pronged suppression of the metastatic phenotype[2].

Mandatory Visualization: Pathway Dynamics

Figure 1: Mechanistic pathway of DSK638-mediated metastasis suppression via HDAC inhibition.

Experimental Workflows & Protocols

In drug discovery, protocols must be designed to eliminate false positives. The following methodologies are engineered as self-validating systems , ensuring that the observed anti-metastatic effects of DSK638 are strictly on-target.

Protocol 1: In Vitro RECK Promoter Reporter Assay & Validation

Purpose: To confirm target engagement and transcriptional activation. Causality & Validation Logic: To ensure luminescence is genuinely due to RECK promoter activation—and not an artifact of off-target luciferase stabilization—this protocol mandates downstream orthogonal validation via RT-qPCR.

-

Transfection: Co-transfect HT1080 (human fibrosarcoma) cells with a pGL3-RECK-promoter-Luciferase construct and a pRL-TK (Renilla) internal control plasmid.

-

Treatment: 24 hours post-transfection, treat cells with DSK638 (titrated from 1 µM to 20 µM) or DMSO (vehicle control) for 24 hours.

-

Reporter Assay: Lyse cells and measure dual-luciferase activity. Normalize Firefly luminescence against Renilla luminescence to control for cell viability and transfection efficiency.

-

Orthogonal Validation (Critical Step): In a parallel non-transfected plate treated identically, extract total RNA using TRIzol. Perform RT-qPCR for endogenous RECK and MXI1 mRNA normalized to GAPDH. A corresponding dose-dependent increase in endogenous transcripts validates the reporter assay.

Protocol 2: Matrigel Invasion & Gelatin Zymography

Purpose: Functional validation of metastasis suppression. Causality & Validation Logic: A common pitfall in invasion assays is confounding anti-proliferative cytotoxicity with true anti-invasive effects. This protocol pairs the Boyden chamber with zymography to directly prove that invasion is halted because MMP-2 catalytic activity is suppressed.

-

Cell Seeding: Seed 5 × 10⁴ HT1080 cells in serum-free DMEM into the upper chamber of a Matrigel-coated Transwell insert (8 µm pore size).

-

Drug Application: Add 10 µM DSK638 or DMSO to the upper chamber. Add DMEM with 10% FBS to the lower chamber as a chemoattractant. Incubate for 24 hours.

-

Invasion Quantification: Swab the non-invaded cells from the upper surface. Fix the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Count invaded cells under a microscope.

-

Zymography (Critical Step): Collect the conditioned media from the upper chamber. Run the media on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin under non-reducing conditions.

-

Development: Wash the gel in 2.5% Triton X-100 to renature the proteins, then incubate in developing buffer (50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) at 37°C for 24 hours. Stain with Coomassie Blue.

-

Interpretation: A reduction in the clear band at 62 kDa (active MMP-2) in the DSK638 lane confirms the anti-invasive mechanism.

Protocol 3: In Vivo Spontaneous Lung Metastasis Xenograft Model

Purpose: Preclinical efficacy assessment. Causality & Validation Logic: To definitively prove that DSK638's efficacy is on-target, the model includes a cohort injected with RECK-depleted cells. If DSK638 fails to suppress metastasis in this cohort, it validates that the drug's mechanism is strictly RECK-dependent[2][7].

-

Cell Preparation: Generate two stable HT1080 cell lines: one expressing a scrambled shRNA (Control) and one expressing an shRNA targeting RECK (shRECK).

-

Inoculation: Inject 1 × 10⁶ cells into the footpads of athymic nude mice.

-

Dosing Regimen: Once primary tumors reach 50 mm³, randomize mice and administer DSK638 (e.g., 50 mg/kg via intraperitoneal injection) or vehicle daily.

-

Endpoint Analysis: After 4 weeks, amputate the primary tumor (to simulate surgical resection) and continue dosing for 2 more weeks. Euthanize the mice, resect the lungs, and quantify metastatic nodules via Bouin's solution staining.

-

Interpretation: DSK638 should significantly reduce lung nodules in the Control cohort but show attenuated or no efficacy in the shRECK cohort, proving mechanistic dependency.

Strategic Applications in Drug Development

For drug development professionals, N-(2-aminophenyl)-4-methylbenzamide is a highly versatile asset:

-

Hit-to-Lead Optimization Scaffold: While DSK638 possesses an IC₅₀ of 5-10 µM[1], its ortho-aminoanilide core is the ideal starting point for synthesizing highly potent, isoform-selective HDAC1/3 inhibitors. By extending the 4-methyl cap group with bulkier, substituted heterocycles (e.g., oxazoline or pyrimidine rings), medicinal chemists can drastically improve potency into the low nanomolar range while maintaining the crucial anti-metastatic RECK-inducing profile[4].

-

Tool Compound for Phenotypic Screening: DSK638 serves as the gold-standard reference compound in high-throughput phenotypic screens aimed at discovering novel RECK-inducers or MMP-suppressors[2].

-

Combination Therapy Rationale: Because DSK638 targets the invasive machinery rather than cellular proliferation, it is highly synergistic when combined with traditional cytotoxic agents or targeted kinase inhibitors, preventing the metastatic escape often seen in acquired resistance.

References

Sources

- 1. DSK638 | RECK inducer | Probechem Biochemicals [probechem.com]

- 2. Suppression of tumor metastasis by a RECK-activating small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

synthesis protocol for N-(2-aminophenyl)-4-methylbenzamide

An In-depth Technical Guide to the Synthesis of N-(2-aminophenyl)-4-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of N-(2-aminophenyl)-4-methylbenzamide, a valuable chemical intermediate. The primary synthetic route detailed is the nucleophilic acyl substitution between o-phenylenediamine and 4-methylbenzoyl chloride. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and critical safety information. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible method for obtaining the target compound with high purity and yield.

Introduction and Significance

N-(2-aminophenyl)-4-methylbenzamide is an aromatic amide whose core structure is a key pharmacophore in various biologically active molecules. The N-(2-aminophenyl)-benzamide scaffold is notably present in a class of histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents for cancer treatment.[1][2] The synthesis of derivatives of this compound is crucial for the development of new pharmaceuticals and for structure-activity relationship (SAR) studies.[3]

This guide provides a reliable and thoroughly explained protocol for the synthesis of N-(2-aminophenyl)-4-methylbenzamide, ensuring that researchers can confidently produce this intermediate for further applications, such as the synthesis of complex heterocyclic systems or for screening in drug discovery programs.[4]

Synthetic Strategy and Mechanistic Rationale

The synthesis of N-(2-aminophenyl)-4-methylbenzamide is most effectively achieved via the selective mono-acylation of o-phenylenediamine with 4-methylbenzoyl chloride.

Reaction: o-Phenylenediamine + 4-Methylbenzoyl Chloride → N-(2-aminophenyl)-4-methylbenzamide

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a classic nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The electron-rich nature of the amino group facilitates this attack.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, such as pyridine or triethylamine (or even a second equivalent of the diamine), removes a proton from the newly formed amide's nitrogen atom. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing it from protonating the remaining starting amine and rendering it non-nucleophilic.

Controlling the stoichiometry (using a slight excess of the diamine or carefully controlling the addition of the acid chloride) is key to favoring the desired mono-acylated product over the di-acylated byproduct.

Sources

Comprehensive Guide to the Acylation of o-Phenylenediamine: Selectivity, Mechanisms, and Protocols

Executive Summary

o-Phenylenediamine (OPDA) is a highly versatile bis-nucleophile utilized extensively in the synthesis of pharmaceuticals, functional materials, and complex heterocyclic scaffolds. The acylation of OPDA presents a fundamental synthetic challenge: controlling chemoselectivity. Depending on the reaction parameters, OPDA can yield mono-acylated amides, di-acylated diamides, or cyclized benzimidazole derivatives. This application note provides a mechanistically grounded guide to directing this reactivity, ensuring high yields and reproducible selectivity for drug development applications.

Mechanistic Causality: The Selectivity Trilemma

The divergent reactivity of OPDA is governed by the delicate balance between kinetic control, thermodynamic stability, and stoichiometry.

-

Monoacylation (Kinetic Control) : The two primary amino groups of OPDA possess nearly identical nucleophilicity. Once the first amine is acylated, the resulting amide is electronically deactivated, but the adjacent free amine remains highly reactive. To trap the mono-acylated intermediate, the reaction must be kept under strict kinetic control. This is achieved by 1 of the acylating agent to maintain a low localized electrophile concentration[1]. Alternatively, using a large excess of OPDA (e.g., 5 equivalents) with peptide coupling reagents 2 by ensuring the activated ester is more likely to encounter a fresh OPDA molecule[2].

-

Diacylation (Thermodynamic/Stoichiometric Control) : When excess highly reactive acylating agents (e.g., benzoyl chloride) are used at room temperature or higher, the reaction rapidly overcomes the activation energy barrier for the second substitution, 3[3].

-